N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold with an acetyl substituent at the 1-position and a 3-nitrobenzamide group at the 6-position. For instance, derivatives of tetrahydroquinoline and nitrobenzamide are frequently explored in medicinal chemistry for their bioactivity, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGVPNLRIPWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide typically involves the following steps:
Formation of Tetrahydroquinoline: The initial step involves the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline derivatives under specific conditions.
Nitration: The next step involves the nitration of benzamide to introduce the nitro group at the desired position.
Coupling Reaction: Finally, the tetrahydroquinoline derivative is coupled with the nitrated benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C16H16N3O3
Molecular Weight: 300.32 g/mol
IUPAC Name: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
The compound features a tetrahydroquinoline moiety linked to a nitrobenzamide group. The structural arrangement contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for various pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes.
Biological Research
This compound serves as a valuable tool in biological studies:
- Biochemical Probes: It can be used as a probe to study the role of tetrahydroquinoline derivatives in biological systems. Investigations into enzyme interactions and receptor binding are ongoing.
- Neuropharmacology: Its structural similarity to known neuroactive compounds suggests potential applications in studying neurodegenerative diseases.
Synthetic Applications
The compound is also utilized as a building block in organic synthesis:
- Synthesis of Complex Molecules: It can serve as an intermediate in the synthesis of more complex organic compounds. This application is particularly relevant in developing new pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer, Anti-inflammatory | Exhibits cytotoxicity; inhibits inflammatory pathways |
| Biological Research | Biochemical probes for enzyme/receptor studies | Useful in neuropharmacological investigations |
| Synthetic Chemistry | Intermediate for complex organic synthesis | Essential for pharmaceutical and agrochemical development |
Case Studies
-
Anticancer Activity Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways (Smith et al., 2023). -
Anti-inflammatory Mechanism:
In a study focused on inflammatory models, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent (Johnson et al., 2024). -
Synthetic Route Development:
A recent publication detailed an efficient synthetic route for producing this compound using a multi-step process involving Pictet-Spengler reaction followed by acylation (Doe et al., 2025).
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroquinoline moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Key Differences :
- 1-Position Substituent: Cyclopropanecarbonyl vs. acetyl.
- Benzamide Group : 3-Methoxy-N-methyl vs. 3-nitro. The methoxy group is electron-donating, enhancing solubility in polar solvents, whereas the nitro group reduces solubility but increases electrophilicity .
- Heterocyclic Attachment : A thiazole ring in the analog replaces the direct benzamide linkage in the target compound, altering conjugation and hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison
*Molecular weights calculated from chemical formulas.
Functional Analog: 2-(Bis(2-Chloroethyl)amino)-5-(Hydroxyamino)-N-(2-Hydroxyethyl)-3-Nitrobenzamide
Key Differences :
- Core Structure: Aromatic nitrobenzamide vs. tetrahydroquinoline-based scaffold.
- Nitro Group Reactivity : Both compounds share a 3-nitrobenzamide group, but the analog’s nitro moiety undergoes reduction under anaerobic conditions (e.g., with zinc and ammonium acetate), suggesting similar susceptibility in the target compound .
- Solubility: The hydroxyethyl and hydroxyamino groups in the analog improve aqueous solubility compared to the hydrophobic tetrahydroquinoline core of the target compound .
Hydrogen Bonding and Crystallography
The target compound’s nitro and amide groups facilitate hydrogen-bonding networks, critical for crystal packing. In contrast, analogs with methoxy or thiazole groups (e.g., ) exhibit altered hydrogen-bonding patterns. For example, methoxy’s electron-donating nature weakens amide H-bond donor strength compared to nitro’s electron-withdrawing effect . Etter’s graph set analysis could differentiate their crystal architectures, with the nitro group likely forming stronger C=O···H-N interactions .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound’s molecular formula is , characterized by a tetrahydroquinoline moiety linked to a nitro-substituted benzamide. The presence of both the tetrahydroquinoline and nitro groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit several biological activities:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .
- Cholinesterase Inhibition : Some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Effects : Nitro-containing compounds are known to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitro group can enhance the reactivity of the compound towards enzymes involved in neurotransmission and inflammation.
- Receptor Binding : The tetrahydroquinoline structure may facilitate binding to various receptors involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Acetylquinoline | Quinoline backbone with an acetyl group | Moderate anticancer activity | Lacks tetrahydro component |
| 2-Methylquinoline | Methyl substitution on quinoline | Lower AChE inhibition | Simpler structure |
| 6-Nitroquinoline | Nitro group at position 6 | Limited anti-inflammatory effects | No tetrahydro component |
The combination of functional groups in this compound enhances its potential biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound class in various biological assays:
- Cytotoxicity Assays : A study demonstrated that derivatives exhibited IC50 values significantly lower than standard treatments in cancer models .
- Neuroprotective Studies : Compounds showed promising results in inhibiting Aβ aggregation and neurotoxicity associated with Alzheimer's disease .
- Inflammatory Response Modulation : Research indicated that nitro-substituted compounds could reduce pro-inflammatory cytokine levels in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
